molecular formula C8H14N2O3 B13220052 3-(2-Amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione

3-(2-Amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione

Cat. No.: B13220052
M. Wt: 186.21 g/mol
InChI Key: DQLDBTSCYYAKAB-UHFFFAOYSA-N
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Description

3-(2-Amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione is a heterocyclic compound belonging to the oxazolidine-2,4-dione class. Its structure features a five-membered oxazolidine ring with two ketone groups at positions 2 and 4 and a 2-amino-3-methylbutyl substituent at position 3.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C8H14N2O3/c1-5(2)6(9)3-10-7(11)4-13-8(10)12/h5-6H,3-4,9H2,1-2H3

InChI Key

DQLDBTSCYYAKAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN1C(=O)COC1=O)N

Origin of Product

United States

Preparation Methods

Direct Cyclization of Corresponding Amino Alcohols with Carbonyl Precursors

One prevalent approach involves the cyclization of amino alcohol derivatives with suitable carbonyl compounds, such as carbamic acids or their derivatives, to form the oxazolidine-2,4-dione core.

  • Step 1: Preparation of the amino alcohol precursor—specifically, 2-amino-3-methylbutanol or its derivatives. This can be achieved via reductive amination or nucleophilic substitution reactions starting from appropriate aldehydes or ketones and amines.

  • Step 2: Cyclization with phosgene derivatives or carbonyldiimidazole (CDI): The amino alcohol reacts with a phosgene equivalent or CDI under controlled conditions to facilitate intramolecular cyclization, forming the oxazolidine-2,4-dione ring.

  • Reaction Conditions: Typically, the cyclization occurs in inert solvents such as dichloromethane or tetrahydrofuran (THF), at low temperatures (0–25°C), with catalysts or bases like triethylamine to scavenge HCl or other acids generated during the process.

Amide or Urea Formation via Nucleophilic Substitution on Activated Carboxylic Intermediates

Another effective method involves the formation of amide or urea derivatives through nucleophilic attack on activated carboxylic intermediates derived from oxazolidine-2,4-dione precursors.

  • Step 1: Activation of the oxazolidine-2,4-dione core with reagents such as carbonyldiimidazole (CDI), thionyl chloride, or phosgene derivatives to generate reactive acyl intermediates.

  • Step 2: Nucleophilic substitution with 2-amino-3-methylbutylamine or its derivatives to form the target compound. The amino group on the butyl side chain reacts with the activated intermediate, leading to the formation of the desired amino-substituted oxazolidine-2,4-dione.

  • Reaction Conditions: Reactions are typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures (50–80°C), with bases such as pyridine or triethylamine to facilitate nucleophilic attack.

Multistep Synthesis via Functional Group Interconversion

This approach involves initial synthesis of simpler oxazolidine-2,4-dione derivatives, followed by functionalization to introduce the 2-amino-3-methylbutyl substituent.

  • Step 1: Synthesis of a core oxazolidine-2,4-dione, such as 3-methyl-2-oxazolidinone, via cyclization of methyl-substituted amino alcohols with carbonyl sources.

  • Step 2: Nucleophilic substitution or addition of aminoalkyl groups at the nitrogen or carbon positions, often facilitated by reductive amination or alkylation reactions.

  • Step 3: Final functionalization with appropriate amino groups to install the 2-amino-3-methylbutyl side chain, often using reductive amination with aldehydes or ketones.

Key Reagents and Conditions Summary

Step Reagents Solvent Temperature Catalyst/Base Notes
Cyclization Phosgene, CDI, or carbonyldiimidazole DCM, THF 0–25°C Triethylamine Intramolecular ring closure
Amide/Urea Formation Activated oxazolidine-2,4-dione + amines DMF, DMSO 50–80°C Pyridine, TEA Nucleophilic substitution
Functionalization Reductive amination agents (NaBH3CN, NaBH4) Methanol, ethanol Room temp to 50°C Acid or base catalysts Side chain installation

Research Findings and Data Integration

  • A patent document (EP4471004NWA1) describes a high-yield method involving the reaction of 3-methyl-1,3-oxazolidine-2,5-dione with amino compounds, including aminoalkyl derivatives, under mild conditions to produce the target compounds efficiently.

  • Synthesis of related oxazolidine derivatives, such as 3-methyl-2-oxazolidinone, from carbon dioxide and dichloroethane with methylamine, demonstrates the feasibility of constructing the oxazolidine core via multistep processes involving cyclization and subsequent functionalization.

  • The literature also indicates that the use of benzotriazole-assisted acylation and subsequent nucleophilic substitution reactions are effective in synthesizing various amino-substituted oxazolidine-2,4-dione derivatives, which can be adapted to synthesize the target compound.

Summary of the Most Effective Preparation Methods

Method Advantages Limitations Applicability
Cyclization of amino alcohols with carbonyldiimidazole High yield, straightforward Requires pure amino alcohols Suitable for large-scale synthesis
Activation of oxazolidine-2,4-dione with CDI or phosgene Versatile, allows functionalization Handling hazardous reagents Widely applicable for derivative synthesis
Multistep functionalization Precise side chain installation Longer process For complex derivatives

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

3-(2-Amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine-2,4-dione Derivatives

The oxazolidine-2,4-dione scaffold is versatile, with substituents dictating biological activity and applications. Below is a comparative analysis of key analogues:

Structural and Functional Comparison

Compound Name Substituents at Position 3 & 5 Molecular Weight (g/mol) CAS Number Primary Application Key References
3-(2-Amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione 3: 2-Amino-3-methylbutyl; 5: Unsubstituted Not available Not listed Theoretical/Research -
Vinclozolin 3: 3,5-Dichlorophenyl; 5: Methyl, Vinyl 286.11 50471-44-8 Fungicide (gray mold control)
Famoxadone 3: Phenylamino; 5: Methyl, 4-Phenoxyphenyl 366.40 (calculated) 131807-57-3 Fungicide (broad-spectrum)
Pentoxazone 3: 4-Chloro-5-cyclopentyloxy-2-fluorophenyl; 5: Isopropylidene 353.80 110956-75-7 Herbicide (rice weeds)
3-Benzyl-1,3-oxazolidine-2,4-dione 3: Benzyl; 5: Unsubstituted 205.21 17153-05-8 Chemical intermediate

Physicochemical Properties

  • Lipophilicity: Vinclozolin (LogP ~3.1) and Famoxadone (LogP ~4.5) exhibit moderate hydrophobicity, aiding membrane penetration. The target compound’s amino group may reduce LogP, increasing water solubility.
  • Thermal stability : Oxazolidine-diones generally degrade above 200°C, as seen in 3-benzyl derivatives .

Biological Activity

3-(2-Amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione, also known as the hydrochloride form of this compound, is a member of the oxazolidinone class of compounds. This article delves into its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H14N2O3\text{C}_8\text{H}_{14}\text{N}_2\text{O}_3 and a molecular weight of 186.21 g/mol. Its unique structure includes an oxazolidine ring, which is significant for its biological activity. The presence of an amine group and a dione functional group allows it to participate in various chemical reactions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties , particularly against Gram-positive bacteria. This activity is characteristic of many oxazolidinones, which are known for their effectiveness against pathogens like Staphylococcus aureus and Enterococcus faecium.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of oxazolidinone compounds showed significant bactericidal effects against various strains of Staphylococcus, including methicillin-resistant strains (MRSA). The compound's mechanism appears to involve interference with bacterial protein synthesis .
  • Combination Therapies : Preliminary findings suggest that this compound may enhance the efficacy of certain antibiotics when used in combination therapies. This synergistic effect warrants further investigation into its potential as an adjunct therapy in treating resistant bacterial infections.

Cytotoxicity Studies

Cytotoxicity evaluations have shown that while the compound exhibits antimicrobial activity, it does not significantly affect normal cell lines at therapeutic concentrations. For instance, studies involving L929 cells indicated that the compound did not induce cytotoxic effects at concentrations where it demonstrated antibacterial activity .

The biological activity of this compound can be attributed to its interaction with bacterial ribosomes. It inhibits protein synthesis by binding to the 50S subunit of the ribosome, which is critical for bacterial growth and replication. This mechanism is similar to other oxazolidinones like linezolid but may offer distinct advantages due to its structural modifications .

Research Findings Summary

Study Focus Findings
Antimicrobial ActivityEffective against Gram-positive bacteria; potential synergy with antibiotics
CytotoxicityLow cytotoxicity in normal cell lines at effective antimicrobial doses
Mechanism of ActionInhibits protein synthesis by binding to bacterial ribosomes

Future Directions

Ongoing research is focused on elucidating the full spectrum of biological activities associated with this compound. Studies are exploring its antiviral properties and potential applications in treating various diseases beyond bacterial infections. Additionally, investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.

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